4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one
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Overview
Description
4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a hydrazone group attached to a phenyl ring and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 4-phenyl-3(2H)-pyridazinone with phenylhydrazine in the presence of an acid catalyst. The reaction is usually carried out in ethanol or methanol under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the pyridazinone ring can lead to the formation of dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Reduction: Dihydropyridazine derivatives with potential biological activity.
Substitution: Functionalized derivatives with varied properties depending on the introduced groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is largely dependent on its interaction with biological targets. In medicinal chemistry, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazone group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Hydrazono(phenyl)methyl)-6-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group.
4-(Hydrazono(phenyl)methyl)-5-phenylpyridazin-3(2H)-one: Similar structure but with a different substitution pattern on the pyridazine ring.
Uniqueness
4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N4O |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
3-phenyl-5-[(E)-C-phenylcarbonohydrazonoyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H14N4O/c18-19-16(13-9-5-2-6-10-13)14-11-15(20-21-17(14)22)12-7-3-1-4-8-12/h1-11H,18H2,(H,21,22)/b19-16+ |
InChI Key |
QKKVVQHJOVVBEN-KNTRCKAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)/C(=N/N)/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=NN)C3=CC=CC=C3 |
Origin of Product |
United States |
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